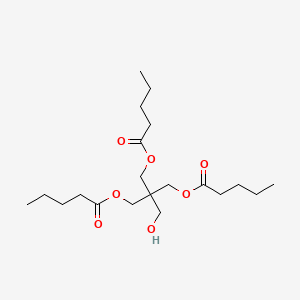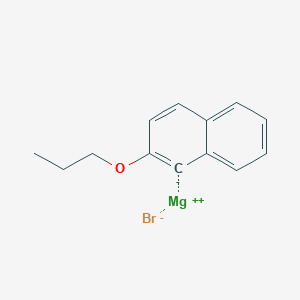
magnesium;2-propoxy-1H-naphthalen-1-ide;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;2-propoxy-1H-naphthalen-1-ide;bromide is an organomagnesium compound, commonly known as a Grignard reagent. These compounds are highly valuable in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a 2-propoxy-1H-naphthalen-1-ide group and a bromide ion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;2-propoxy-1H-naphthalen-1-ide;bromide typically involves the reaction of 2-propoxy-1H-naphthalene with magnesium in the presence of a bromide source. This reaction is carried out in an anhydrous solvent, such as tetrahydrofuran (THF), under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and solvents helps in maintaining consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;2-propoxy-1H-naphthalen-1-ide;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Common reagents used with this compound include aldehydes, ketones, and esters. The reactions are typically carried out in anhydrous conditions using solvents like THF or diethyl ether. The reactions are often exothermic and require careful temperature control .
Major Products
The major products formed from these reactions are secondary and tertiary alcohols when reacted with aldehydes and ketones, respectively. When reacted with esters, the product is a tertiary alcohol .
Aplicaciones Científicas De Investigación
Magnesium;2-propoxy-1H-naphthalen-1-ide;bromide is widely used in scientific research due to its versatility in organic synthesis. Some applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers, fragrances, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of magnesium;2-propoxy-1H-naphthalen-1-ide;bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in other molecules. This results in the formation of new carbon-carbon bonds. The magnesium atom acts as a Lewis acid, stabilizing the negative charge on the carbon atom during the reaction .
Comparación Con Compuestos Similares
Similar Compounds
- Methylmagnesium bromide
- Phenylmagnesium bromide
- Ethylmagnesium bromide
Comparison
Compared to other Grignard reagents, magnesium;2-propoxy-1H-naphthalen-1-ide;bromide offers unique reactivity due to the presence of the 2-propoxy-1H-naphthalen-1-ide group. This group can provide additional steric and electronic effects, making it suitable for specific synthetic applications where other Grignard reagents might not be as effective .
Propiedades
Fórmula molecular |
C13H13BrMgO |
|---|---|
Peso molecular |
289.45 g/mol |
Nombre IUPAC |
magnesium;2-propoxy-1H-naphthalen-1-ide;bromide |
InChI |
InChI=1S/C13H13O.BrH.Mg/c1-2-9-14-13-8-7-11-5-3-4-6-12(11)10-13;;/h3-8H,2,9H2,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
FVOPAWOQLNACKE-UHFFFAOYSA-M |
SMILES canónico |
CCCOC1=[C-]C2=CC=CC=C2C=C1.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


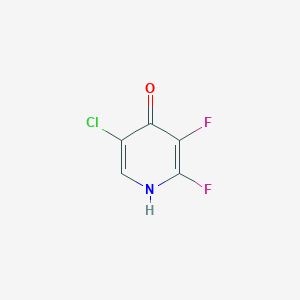
![Benzyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate](/img/structure/B13420098.png)


![Bz(-2)[Bz(-3)][Bz(-4)][Bz(-6)]Gal(b1-4)[Bz(-2)][Bz(-3)][Bz(-6)]aldehydo-Glc](/img/structure/B13420109.png)
![3-[5-[[4-Oxo-3-(2-propen-1-yl)-2-thioxo-5-thiazolidinylidene]methyl]-2-furanyl]benzoic Acid](/img/structure/B13420113.png)
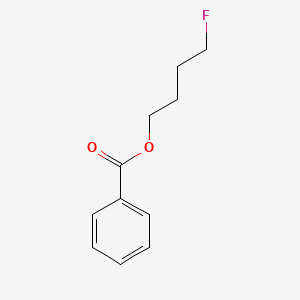
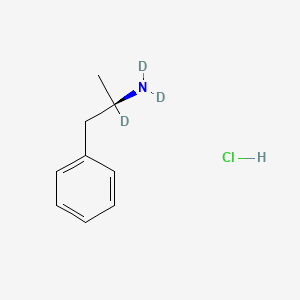
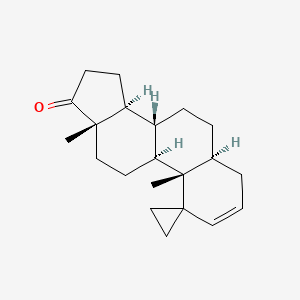
![methyl 2-[(8R,9S,10R,13S,14S,17R)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoate](/img/structure/B13420134.png)
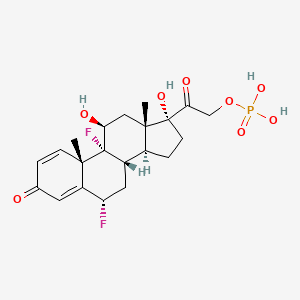
![2,6-Difluorobenzo[d]thiazole](/img/structure/B13420149.png)
